![molecular formula C17H18ClN7O B2711452 2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2189434-51-1](/img/structure/B2711452.png)
2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
Descripción
2-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core substituted with a 1,2,4-triazole moiety and a 3-chloropyridine-linked piperidinylmethyl group. The dihydropyridazinone scaffold is structurally analogous to compounds studied in crystallographic analyses, such as 6-(benz-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one, which exhibits planar geometry and hydrogen-bonding interactions critical for molecular stability and intermolecular interactions .
The compound’s piperidinylmethyl group may enhance solubility and membrane permeability compared to simpler aromatic substituents, while the 3-chloropyridine moiety could contribute to electron-withdrawing effects, influencing reactivity and target binding .
Propiedades
IUPAC Name |
2-[[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7O/c18-14-9-19-6-3-15(14)23-7-4-13(5-8-23)10-24-17(26)2-1-16(22-24)25-12-20-11-21-25/h1-3,6,9,11-13H,4-5,7-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVCRRXXLHPORI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=C(C=NC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 1-(3-chloropyridin-4-yl)piperidine through a nucleophilic substitution reaction involving 3-chloropyridine and piperidine.
Introduction of the Triazole Group:
Formation of the Pyridazinone Core: The final step involves the formation of the pyridazinone core through a condensation reaction between the intermediate and a suitable hydrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Key Compounds for Comparison:
6-(Benz-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one (): Substituents: Benzimidazole at position 4. Crystal System: Orthorhombic (Pbca), planar dihydropyridazinone core (interplanar angle: 3.69° with benzimidazole). Hydrogen Bonding: N–H···O interactions stabilizing the lattice . Implications: Planarity may facilitate π-π stacking in target binding.
Target Compound :
- Substituents : 1,2,4-Triazole at position 6; 3-chloropyridinyl-piperidinylmethyl at position 2.
- Predicted Features :
- The triazole group (three nitrogen atoms) may increase hydrogen-bonding capacity compared to benzimidazole.
- Chloropyridine’s electron-withdrawing effect could modulate electronic density on the dihydropyridazinone ring, altering reactivity .
Table 1: Structural and Functional Comparison
Implications of Substituent Variations
- Triazole vs. However, reduced planarity (due to substituent bulk) may limit π-π interactions compared to benzimidazole .
- Piperidinylmethyl-3-Chloropyridine :
Methodological Considerations
Structural analysis of similar compounds (e.g., ) relies on X-ray crystallography refined using SHELX software, which is standard for small-molecule studies . For the target compound, similar methods would be required to resolve conformational details, particularly the orientation of the piperidinylmethyl group and its impact on crystal packing.
Actividad Biológica
The compound 2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one (CAS Number: 2189434-51-1) is a novel triazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, antimicrobial activity, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 371.8 g/mol . The structure features a piperidine ring linked to a chloropyridine moiety and a triazole unit, which are known to influence biological activity significantly.
Property | Value |
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Molecular Formula | C17H18ClN7O |
Molecular Weight | 371.8 g/mol |
CAS Number | 2189434-51-1 |
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown efficacy against various cancer cell lines through mechanisms such as:
- Inhibition of Tubulin Polymerization : Compounds with triazole moieties have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
- Antiproliferative Effects : In vitro studies demonstrated that related compounds exhibited antiproliferative effects against cancer cell lines such as HeLa and HCT116, with IC50 values indicating substantial activity .
Case Study: In Vitro Analysis
A recent study investigated the biological activity of various triazole derivatives against multiple cancer cell lines. The results for one derivative showed an IC50 value of 6.2 µM against colon carcinoma HCT116 cells, highlighting the potential of this class of compounds in cancer therapy .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to the presence of the triazole ring, which is often associated with antifungal and antibacterial activities. Research has shown that:
- Triazole Derivatives : Many triazole compounds have demonstrated significant activity against various bacterial strains and fungi, suggesting that the compound may share these properties .
The mechanisms through which this compound exerts its biological effects may include:
- Microtubule Disruption : Similar triazole compounds disrupt microtubule dynamics, affecting cell division and leading to apoptosis in cancer cells.
- Enzyme Inhibition : The interaction with specific enzymes involved in cellular proliferation could also be a mechanism for its anticancer effects.
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized?
Answer:
The compound’s synthesis involves multi-step heterocyclic assembly. Key steps include:
- Piperidine-pyridine coupling : React 3-chloropyridin-4-amine with a piperidin-4-ylmethyl precursor under Buchwald-Hartwig conditions (Pd catalysis) .
- Triazole incorporation : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,4-triazole moiety .
- Dihydropyridazinone formation : Cyclize intermediates via acid-catalyzed dehydration .
Purification : Combine filtrates from repeated reactions to improve yield (≥85% purity via HPLC) and use preparative reverse-phase chromatography .
Basic: Which analytical techniques are critical for structural validation?
Answer:
- NMR : Confirm regiochemistry of the triazole (¹H NMR: δ 8.2–8.5 ppm for triazole protons) and piperidine linkage (²D NOESY for spatial proximity) .
- X-ray crystallography : Resolve dihydropyridazinone conformation (e.g., puckering angle ~15°) .
- HRMS : Verify molecular ion [M+H]⁺ at m/z 402.0952 (calculated for C₁₈H₁₆ClN₇O) .
Advanced: How can mechanistic insights into the cyclization step be obtained?
Answer:
- Kinetic studies : Monitor reaction intermediates via in-situ FTIR or LC-MS to identify rate-limiting steps (e.g., imine formation vs. cyclization) .
- DFT calculations : Model transition states for ring closure (e.g., B3LYP/6-31G* level) to optimize activation energy .
- Isotope labeling : Use ¹⁵N-labeled precursors to track nitrogen migration during cyclization .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies?
Answer:
- Analog synthesis : Replace the chloropyridine with fluorinated or methylated variants to assess electronic effects on target binding .
- Triazole modifications : Test 1,2,3-triazole vs. 1,2,4-triazole derivatives to evaluate steric tolerance in biological assays .
- Bioisosteric replacement : Substitute dihydropyridazinone with pyridone or quinazolinone cores to modulate solubility and potency .
Basic: What safety protocols are essential during handling?
Answer:
- PPE : Use nitrile gloves and goggles due to potential skin/eye irritation .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of fine particulates (particle size <10 µm) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How to resolve contradictory data in stability studies (e.g., pH-dependent degradation)?
Answer:
- Forced degradation : Expose the compound to 0.1M HCl (simulating gastric pH) and 0.1M NaOH (intestinal pH) at 37°C for 24h. Monitor degradation products via UPLC-PDA .
- Statistical modeling : Apply multivariate analysis (e.g., PCA) to correlate degradation pathways with structural motifs .
Advanced: What computational methods predict binding affinity to target proteins?
Answer:
- Molecular docking : Use AutoDock Vina with the compound’s SMILES string (e.g., C1C=NN2C1=NN=C2C3CCN(CC3)CC4=CN=CC=C4Cl) to model interactions with kinase domains .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å acceptable) .
Basic: How to assess solubility for in vivo studies?
Answer:
- Shake-flask method : Dissolve 10 mg in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 25°C. Measure concentration via UV-Vis (λmax ~270 nm) .
- Co-solvent approach : Use ≤10% DMSO or PEG-400 to enhance solubility without toxicity .
Advanced: What methodologies identify metabolic pathways?
Answer:
- Microsomal incubation : Incubate with human liver microsomes (HLMs) and NADPH. Detect phase I metabolites (e.g., hydroxylation at C4 of pyridazinone) via LC-QTOF .
- CYP inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Advanced: How to optimize reaction yield in large-scale synthesis?
Answer:
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